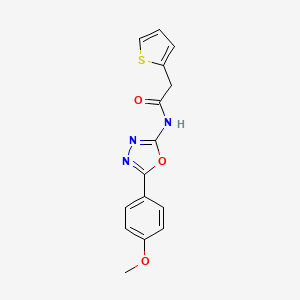
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a methoxyphenyl group. Its molecular formula is C15H14N4O3S with a molecular weight of approximately 354.38 g/mol. The presence of these functional groups suggests potential for diverse biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For instance, derivatives containing the oxadiazole and thiophene rings have shown promising results against various pathogens. A notable study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Derivative 1 | 0.22 | Staphylococcus aureus |
| Derivative 2 | 0.25 | Staphylococcus epidermidis |
| Derivative 3 | 0.30 | Escherichia coli |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro assays conducted on various cancer cell lines revealed that the compound exhibited moderate cytotoxicity, particularly against leukemia cell lines . The screening included evaluations at concentrations of 10 µM against a panel of approximately sixty cancer cell lines.
Table 2: Anticancer Activity Summary
| Cell Line Type | IC50 (μM) | Sensitivity Level |
|---|---|---|
| Leukemia | 15.0 | High |
| Melanoma | 30.0 | Moderate |
| Breast Cancer | 50.0 | Low |
| Lung Cancer | >100 | Minimal |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a critical role in disrupting cellular processes in target organisms or cancer cells. This disruption may involve interference with nucleic acid synthesis or protein function .
Case Studies
- In Vivo Efficacy : A study involving tumor-bearing mice demonstrated that administration of the compound significantly suppressed tumor growth compared to control groups. This suggests potential for therapeutic application in oncology .
- Resistance Studies : Further investigations into resistance mechanisms have shown that certain bacterial strains can develop resistance to compounds with similar structures; thus, ongoing research is necessary to optimize these derivatives for clinical use .
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-6-4-10(5-7-11)14-17-18-15(21-14)16-13(19)9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCZFXGSEXHGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














